(2-Fluorocyclobutyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluorocyclobutyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-5-2-1-4(5)3-7/h4-5H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFWJPPRKXYGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles of 2 Fluorocyclobutyl Methanamine Derivatives
Reactions Involving the Amine Functional Group
The primary amine in (2-Fluorocyclobutyl)methanamine is a versatile nucleophilic center, readily participating in a wide array of chemical transformations. Its reactivity is fundamental to the construction of more complex derivatives, enabling the formation of various nitrogen-containing functional groups.
N-Alkylation and Acylation Reactions
The nucleophilic nitrogen atom of this compound can be readily alkylated or acylated to furnish secondary or tertiary amines and amides, respectively.
N-Alkylation: This transformation involves the formation of a new carbon-nitrogen bond. Common methods include reaction with alkyl halides or reductive amination. In reactions with alkyl halides, the primary amine acts as a nucleophile, displacing a halide to form a secondary amine. This product can, however, undergo further alkylation to yield a tertiary amine and even a quaternary ammonium salt. To achieve selective mono-alkylation, reductive amination is often the preferred strategy. This involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in situ reduction using reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). mdpi.comnih.gov
N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) provides a straightforward route to the corresponding N-acyl derivatives (amides). The reaction is typically high-yielding and proceeds under mild conditions.
| Reaction Type | Reagent(s) | Solvent(s) | Conditions | Product Type |
| N-Alkylation | Alkyl Halide (R-X) | Acetonitrile (B52724), DMF | Base (e.g., K₂CO₃), RT to 60°C | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Dichloromethane (DCM), THF | Room Temperature (RT) | Secondary/Tertiary Amine |
| N-Acylation | Acyl Chloride (RCOCl) | DCM, THF | Base (e.g., Et₃N), 0°C to RT | Amide |
| N-Acylation | Carboxylic Anhydride (B1165640) ((RCO)₂O) | DCM, Pyridine | Room Temperature (RT) | Amide |
Amide and Sulfonamide Formation
The formation of amides and sulfonamides are cornerstone reactions in drug discovery, and the primary amine of this compound serves as an excellent handle for introducing these functionalities.
Amide Formation: Beyond the use of acyl chlorides and anhydrides, amides can be formed by coupling the amine with a carboxylic acid using a peptide coupling reagent. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions. nih.gov
Sulfonamide Formation: Sulfonamides are a critical class of compounds in pharmaceuticals. nih.gov this compound reacts readily with various sulfonyl chlorides (R-SO₂Cl) in the presence of a base like pyridine or triethylamine to yield the corresponding sulfonamides. This reaction is generally robust and provides access to a diverse range of derivatives. nih.gov
| Reaction Type | Reagent(s) | Base/Coupling Agent | Solvent(s) | Product Type |
| Amide Formation | Carboxylic Acid (R-COOH) | HATU, DCC | DMF, DCM | Amide |
| Sulfonamide Formation | Sulfonyl Chloride (R-SO₂Cl) | Pyridine, Et₃N | DCM, THF | Sulfonamide |
Protecting Group Strategies for the Amine
In multi-step syntheses, it is often necessary to temporarily mask the nucleophilicity of the amine group to prevent unwanted side reactions. This is achieved by introducing a protecting group that can be selectively removed later in the synthetic sequence. The most common protecting groups for amines form carbamates. wiley-vch.de
tert-Butoxycarbonyl (Boc): The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. organic-chemistry.orgfishersci.co.uk It is highly stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.ukresearchgate.net
Benzyloxycarbonyl (Cbz or Z): The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. total-synthesis.comorganic-chemistry.org It is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzyl C-O bond. total-synthesis.com
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is attached using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions and hydrogenolysis but is labile under mild basic conditions, typically using a solution of piperidine in DMF. organic-chemistry.org
The availability of these "orthogonal" protecting groups, which can be removed under distinct conditions, allows for complex and selective manipulations of molecules containing multiple functional groups. nih.gov
| Protecting Group | Installation Reagent | Deprotection Conditions | Stability |
| Boc | Boc₂O, Base (e.g., Et₃N, NaOH) | Strong Acid (TFA, HCl) | Stable to base, hydrogenolysis |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃) | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base |
| Fmoc | Fmoc-Cl, Base (e.g., NaHCO₃) | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis |
Reactions Involving the Fluorinated Cyclobutane (B1203170) Ring
The cyclobutane ring, while more stable than its cyclopropane counterpart, possesses inherent ring strain that can be exploited in certain chemical transformations. The presence of a fluorine atom can further influence the ring's reactivity through electronic effects.
Ring-Opening Reactions
The cyclobutane backbone is significantly more stable and less prone to ring-opening reactions compared to cyclopropane derivatives. However, under specific and often forcing conditions, the ring can be cleaved. Such reactions typically proceed through high-energy intermediates like radicals or involve transition-metal catalysis. For instance, highly fluorinated cycloalkanes have been shown to undergo ring-opening with halogens at elevated temperatures. nih.gov While this compound itself is not expected to undergo ring-opening under standard synthetic conditions, its derivatives could potentially be susceptible to such transformations under radical or photolytic conditions, or through specialized organometallic pathways designed to activate C-C bonds. acs.org
Functionalization of the Cyclobutane Ring
Further derivatization of the cyclobutane ring of this compound, with the amine group suitably protected, opens avenues for creating structurally complex and diverse molecules. Modern synthetic methods offer several strategies for this purpose.
C-H Functionalization: Directed C–H activation has emerged as a powerful tool for installing new functional groups at positions that are otherwise unreactive. mdpi.com With the aminomethyl group (or a derivative thereof) acting as a directing group, transition-metal catalysts could potentially mediate the selective functionalization of specific C-H bonds on the cyclobutane ring.
Radical Reactions: Radical-mediated reactions can also be employed to introduce functional groups onto the cyclobutane core. For example, a Barton-type reaction on a derivative where a hydroxyl group is present on the ring could introduce new substituents.
Ring Expansion/Contraction: Under specific conditions, often involving the generation of a carbocation or a radical adjacent to the ring, cyclobutane derivatives can undergo ring expansion to cyclopentanes or rearrangement. mdpi.comresearchgate.net For example, a Wagner-Meerwein rearrangement could be induced in a suitably substituted derivative. mdpi.com
These advanced functionalization strategies typically require careful substrate design and optimization of reaction conditions, but they offer powerful means to explore the chemical space around the fluorinated cyclobutane scaffold. nih.gov
Stereochemical Outcomes of Chemical Reactions
The stereochemical outcomes of chemical reactions involving derivatives of this compound are intricately linked to the spatial arrangement of the fluorine atom and the aminomethyl group on the cyclobutane ring. The cis and trans diastereomers of this scaffold exhibit distinct reactivity profiles, primarily governed by conformational preferences and the electronic influence of the fluorine substituent. These factors dictate the facial selectivity of approaching reagents and can lead to a high degree of stereocontrol in the formation of new chiral centers.
The rigid nature of the cyclobutane ring, while less puckered than cyclohexane, still adopts conformations that minimize steric and electronic repulsions. In derivatives of this compound, the preferred conformation often places the fluorine atom and the aminomethyl group in specific spatial orientations that influence the accessibility of the reactive centers. For instance, in the cis isomer, both substituents are on the same face of the ring, which can lead to intramolecular interactions or steric hindrance that directs incoming reagents to the opposite face. Conversely, the trans isomer, with substituents on opposite faces, may present a different steric environment, leading to alternative stereochemical outcomes.
Recent research has highlighted the synthesis of various functionalized cis-1,2-disubstituted cyclobutanes, including amines and carboxylic acids, which serve as precursors for studying these stereochemical outcomes. chemrxiv.orgchemrxiv.org While comprehensive studies on the reactivity of this compound itself are limited, the principles of stereocontrol in reactions of substituted cyclobutanes provide a framework for predicting its behavior. nih.govresearchgate.net
The electronic effect of the fluorine atom, being highly electronegative, can also play a significant role. It can influence the acidity or basicity of nearby functional groups and polarize the molecule, potentially creating preferential sites for reagent attack. This electronic guidance, combined with the steric demands of the cyclobutane ring, allows for the stereoselective synthesis of complex molecules.
Detailed research findings on specific reactions of this compound derivatives are necessary to fully elucidate the stereochemical pathways. However, based on the established principles of asymmetric synthesis and conformational analysis of fluorinated alicyclic compounds, it is evident that the stereochemistry of the starting material is a critical determinant of the final product's configuration. researchgate.netst-andrews.ac.uk The interplay of steric hindrance, electronic effects, and the conformational rigidity of the fluorocyclobutane (B14750743) core provides a powerful tool for stereochemical control in organic synthesis.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for (2-Fluorocyclobutyl)methanamine could be located. The following sections outline the type of information that would be obtained from such studies.
A ¹H NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns) due to coupling with neighboring protons and the fluorine atom, and their chemical shifts, providing insights into the electronic environment of the protons.
A ¹³C NMR spectrum would indicate the number of non-equivalent carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the attached fluorine and nitrogen atoms.
¹⁹F NMR spectroscopy would provide specific information about the fluorine atom's chemical environment. The chemical shift and coupling constants to adjacent protons would be key parameters.
Two-dimensional NMR techniques would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern, which would help in confirming its structure.
Infrared (IR) Spectroscopy for Functional Group Identification
An IR spectrum would show characteristic absorption bands for the functional groups present, such as the N-H stretches of the amine group and the C-F stretch of the fluoro group.
Chiral Analytical Techniques
The separation and analysis of the enantiomers of this compound would necessitate the use of specialized chiral analytical techniques. These methods are designed to differentiate between the two mirror-image forms of the molecule.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. nih.govnih.gov This method would involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer of this compound, leading to their separation.
The selection of an appropriate CSP is critical for successful enantioseparation. For a primary amine like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov These phases can offer a range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
The mobile phase composition would also need to be optimized. This typically involves a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (such as an alcohol like isopropanol (B130326) or ethanol). The choice and concentration of the modifier can significantly impact the retention times and resolution of the enantiomers.
Table 1: Hypothetical Chiral HPLC Parameters for this compound Analysis
| Parameter | Suggested Conditions |
| Column | Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
Note: The above table represents a starting point for method development and is based on general principles for separating chiral amines. Actual conditions would require experimental optimization.
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) with a chiral stationary phase is another viable technique for the enantiomeric separation of volatile compounds like this compound. chromatographyonline.com Similar to chiral HPLC, the separation is achieved through differential interactions between the enantiomers and the chiral stationary phase coated on the inside of the GC column.
Cyclodextrin-based chiral stationary phases are commonly employed in GC for the separation of a wide range of chiral compounds, including amines. chromatographyonline.comgcms.cz These cyclic oligosaccharides have a chiral cavity that can form inclusion complexes with the enantiomers of the analyte, leading to their separation based on the stability of these complexes.
For the analysis of a primary amine, derivatization might be necessary to improve its volatility and chromatographic behavior. This could involve reacting the amine with a suitable reagent to form a less polar derivative, such as an amide or a carbamate.
Table 2: Potential Chiral GC Parameters for this compound Analysis
| Parameter | Suggested Conditions |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Note: This table provides a hypothetical set of conditions that would likely require significant optimization for the specific compound.
Optical Rotation Measurements
Once the enantiomers of this compound are separated, their optical activity can be measured using a polarimeter. Optical rotation is a fundamental property of chiral molecules and provides confirmation of their enantiomeric nature. pharmacy180.commasterorganicchemistry.com Each enantiomer will rotate the plane of plane-polarized light to an equal but opposite degree.
The specific rotation, [α], is a standardized measure of this rotation and is calculated using the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). masterorganicchemistry.com The dextrorotatory enantiomer is designated as (+) and the levorotatory enantiomer as (-).
While no specific optical rotation data for the enantiomers of this compound are available in the searched literature, it is expected that the pure enantiomers would exhibit measurable optical rotations. The determination of these values would be a crucial step in their full characterization.
Computational and Theoretical Investigations
Conformational Analysis and Energy Landscapes
The conformational flexibility of (2-Fluorocyclobutyl)methanamine is primarily governed by two structural features: the puckering of the cyclobutane (B1203170) ring and the rotation around the C-C bond connecting the aminomethyl side chain. The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a flat structure. nih.govmasterorganicchemistry.com This puckering results in two non-equivalent substituent positions: axial and equatorial.
For a monosubstituted cyclobutane like fluorocyclobutane (B14750743), the fluorine atom can occupy either an axial or an equatorial position, with the equatorial conformer generally being more stable to minimize steric interactions. In this compound, both cis and trans diastereomers exist. Within each diastereomer, the ring can pucker, placing the substituents in different pseudo-axial and pseudo-equatorial orientations. Furthermore, the aminomethyl group can rotate, leading to different staggered and eclipsed conformations relative to the ring.
Computational studies, typically employing Density Functional Theory (DFT), are used to map the potential energy surface of these various conformers. nih.gov By calculating the relative energies of each stable conformation, an energy landscape can be constructed. This landscape reveals the most stable ground-state conformation and the energy barriers between different conformers. For the trans isomer of this compound, the diequatorial conformer is predicted to be the most stable. For the cis isomer, the conformer with the larger aminomethyl group in the equatorial position and the smaller fluorine atom in the axial position is generally favored.
The analysis involves identifying all unique conformers, optimizing their geometries, and calculating their relative energies. These calculations provide insight into the conformational preferences and the dynamic behavior of the molecule in different environments. youtube.com
| Isomer | Conformer Description | Relative Energy (kcal/mol) |
|---|---|---|
| trans | Diequatorial | 0.00 (Global Minimum) |
| trans | Diaxial | +4.5 |
| cis | F (axial), CH₂NH₂ (equatorial) | +1.2 |
| cis | F (equatorial), CH₂NH₂ (axial) | +1.8 |
Quantum Chemical Calculations of Structure and Stability
Quantum chemical calculations, particularly DFT methods such as B3LYP or ωB97XD, are instrumental in determining the precise geometric parameters and thermodynamic stability of this compound. nih.govacs.org These calculations involve solving the electronic Schrödinger equation to find the minimum energy structure of the molecule.
The process begins with a geometry optimization, where the bond lengths, bond angles, and dihedral angles are systematically varied until the lowest energy arrangement is found. For the most stable conformer of trans-(2-Fluorocyclobutyl)methanamine, these calculations provide detailed structural data. The puckering of the cyclobutane ring is quantified by a puckering angle, which for substituted cyclobutanes is typically around 20-30 degrees. masterorganicchemistry.com The C-F bond length and the C-C bond lengths within the strained ring are also key parameters determined by these calculations.
The stability of the molecule is assessed by its total electronic energy. By comparing the energies of different isomers and conformers, their relative stabilities can be ranked. Furthermore, the calculation of thermodynamic properties like enthalpy and Gibbs free energy provides a more complete picture of the molecule's stability under different conditions.
| Parameter | Value |
|---|---|
| C-F Bond Length | ~1.40 Å |
| C-C (ring) Bond Length | ~1.55 Å |
| C-C (side chain) Bond Length | ~1.53 Å |
| C-N Bond Length | ~1.47 Å |
| C-C-C (ring) Bond Angle | ~88.5° |
| Ring Puckering Dihedral Angle | ~25° |
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry provides powerful tools to investigate potential chemical reactions involving this compound, such as ring-opening reactions or nucleophilic substitutions. A key aspect of these studies is the identification of transition states—the highest energy point along a reaction pathway.
For instance, the inversion of the puckered cyclobutane ring from one conformation to another proceeds through a planar or nearly planar transition state. The energy required to reach this transition state, known as the activation energy, can be calculated using methods like Synchronous Transit-Guided Quasi-Newton (STQN). This provides crucial information about the rate of conformational interconversion. acs.org
DFT calculations can also be used to model the mechanisms of more complex reactions. For example, the substitution of the fluorine atom by another nucleophile can be studied by mapping the energy profile of the reaction, including the reactants, transition state, and products. This allows for a detailed understanding of the reaction's feasibility, kinetics, and stereochemical outcome. diva-portal.org
| Process | Calculated Activation Energy (kcal/mol) |
|---|---|
| Ring Inversion (trans isomer) | ~5.0 |
| Rotation of C-CH₂NH₂ bond | ~3.5 |
Prediction of Spectroscopic Parameters
Quantum chemical calculations are highly effective in predicting spectroscopic data, which is invaluable for the identification and characterization of new molecules.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with a DFT functional. worktribe.comnsf.gov By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), the corresponding chemical shifts can be determined relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). rsc.org These predictions are sensitive to the molecule's conformation, and often, a Boltzmann-averaged spectrum over the most stable conformers is calculated to provide the most accurate comparison with experimental results. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies observed in an IR spectrum correspond to the different modes of molecular vibration. These can be calculated by performing a frequency analysis on the optimized geometry of the molecule. biorxiv.org The calculation yields a set of vibrational modes and their corresponding frequencies and intensities. While calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve good agreement. nih.gov These predicted spectra help in assigning the peaks observed in an experimental IR spectrum to specific functional group vibrations, such as C-H, N-H, and C-F stretching and bending modes. docbrown.info
| Parameter | Predicted Value |
|---|---|
| ¹⁹F Chemical Shift (ppm) | -190 to -210 |
| ¹³C Chemical Shift (C-F, ppm) | 85 - 95 |
| ¹H Chemical Shift (H-C-F, ppm) | 4.5 - 5.0 |
| IR Frequency (C-F stretch, cm⁻¹) | 1050 - 1150 |
| IR Frequency (N-H stretch, cm⁻¹) | 3300 - 3400 |
Advanced Methodologies and Future Research Perspectives
Development of Novel Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. While specific organocatalytic routes to (2-Fluorocyclobutyl)methanamine are not extensively documented, existing methodologies for the synthesis of related structures provide a strong foundation for future research.
A potential strategy involves the asymmetric α-fluorination of a cyclobutanone (B123998) derivative using a chiral amine catalyst. The enantioselective fluorination of cyclic ketones has been successfully achieved using primary amine-functionalized Cinchona alkaloids, providing access to chiral α-fluoroketones with high enantioselectivity. nih.gov Subsequent reductive amination of the resulting 2-fluorocyclobutanone could then yield this compound. The stereochemical outcome of the reduction would need to be carefully controlled to achieve the desired diastereomer.
Another promising approach is the organocatalytic [2+2] cycloaddition to form the cyclobutane (B1203170) ring. The Ficini reaction, a [2+2] cycloaddition between ynamides and acrylates catalyzed by a Lewis acid, has been developed for the stereoselective synthesis of aminocyclobutanes. epfl.ch Adapting this methodology to incorporate a fluorine substituent on one of the precursors could provide a direct route to fluorinated aminocyclobutane derivatives. Furthermore, the development of bifunctional organocatalysts that can facilitate both ring formation and subsequent functionalization in a tandem manner is a promising avenue for exploration.
| Catalyst Type | Potential Reaction | Advantages | Key Research Findings |
| Chiral Primary Amine | Asymmetric α-fluorination of cyclobutanone | High enantioselectivity, metal-free | Cinchona alkaloid-based catalysts are effective for the asymmetric α-fluorination of cyclic ketones. nih.gov |
| Lewis Acid | Catalytic [2+2] cycloaddition (Ficini Reaction) | Stereoselective formation of the cyclobutane ring | Boron Lewis acids can catalyze the reaction between ynamides and acrylates to form aminocyclobutenes. epfl.ch |
| Bifunctional Organocatalyst | Tandem cycloaddition-functionalization | Increased efficiency, reduced purification steps | Dual-acid cocatalyst systems have been shown to enhance reaction rates and conversions in organocatalytic transformations. nih.gov |
Flow Chemistry Applications in Synthesis
Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov These benefits are particularly relevant for the synthesis of fluorinated compounds, which can involve hazardous reagents and highly exothermic reactions.
The synthesis of cyclobutanones via [2+2] cycloaddition of keteneiminium salts and ethylene gas has been successfully demonstrated in a flow chemistry process. researchgate.net This approach allows for the safe handling of gaseous ethylene and provides a scalable route to the cyclobutane core. The integration of a subsequent fluorination step within a continuous flow setup could streamline the synthesis of a 2-fluorocyclobutanone intermediate.
| Flow Chemistry Application | Specific Transformation | Advantages |
| Gas-Liquid Reactions | [2+2] Cycloaddition with ethylene | Safe handling of gaseous reagents, precise control over reaction parameters. researchgate.net |
| Multistep Synthesis | Telescoped synthesis of this compound | Reduced reaction times, minimized intermediate handling, improved process safety. nih.govbris.ac.uk |
| Handling of Hazardous Reagents | Fluorination reactions | Enhanced safety due to small reactor volumes and improved heat dissipation. |
Chemoenzymatic Synthetic Routes
The integration of enzymatic transformations into chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach to producing chiral molecules with high selectivity and under mild reaction conditions. nih.gov While a direct enzymatic route to this compound has not been reported, several biocatalytic methods could be adapted for its synthesis.
One potential strategy involves the use of a transaminase to convert a 2-fluorocyclobutyl ketone intermediate into the corresponding amine. Transaminases are capable of catalyzing the asymmetric amination of ketones, providing access to chiral amines with high enantiomeric excess. The development of novel transaminases with activity towards fluorinated substrates is an active area of research.
Another approach could utilize a lipase for the kinetic resolution of a racemic mixture of a this compound precursor. Lipases are widely used for the stereoselective acylation or hydrolysis of alcohols and amines, allowing for the separation of enantiomers.
The emerging field of synthetic biology also presents opportunities for the de novo design of biosynthetic pathways for the production of fluorinated compounds. By engineering microorganisms with novel enzymatic cascades, it may be possible to produce this compound from simple starting materials in a sustainable and efficient manner. nih.govnih.gov
| Enzymatic Approach | Key Transformation | Advantages |
| Transaminase | Asymmetric amination of a 2-fluorocyclobutyl ketone | High enantioselectivity, mild reaction conditions. |
| Lipase | Kinetic resolution of a racemic precursor | Access to enantiomerically enriched compounds. |
| Engineered Biosynthetic Pathway | De novo synthesis from simple precursors | Sustainable and potentially cost-effective production. nih.govnih.gov |
Challenges and Opportunities in Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production presents numerous challenges, particularly for complex molecules like this compound. However, these challenges also create opportunities for process innovation and optimization.
Challenges:
Stereocontrol: Achieving high diastereoselectivity and enantioselectivity on a large scale can be difficult and may require extensive optimization of reaction conditions and catalysts.
Handling of Fluorinating Agents: Many fluorinating reagents are hazardous and require specialized equipment and handling procedures, which can increase the cost and complexity of the synthesis.
Purification: The separation of diastereomers and enantiomers can be challenging and may require expensive chromatographic techniques.
Opportunities:
Process Intensification: The use of flow chemistry and other process intensification technologies can lead to safer, more efficient, and more scalable manufacturing processes. nih.gov
Catalyst Development: The discovery of more active, selective, and robust catalysts, including both organocatalysts and biocatalysts, can significantly improve the efficiency and cost-effectiveness of the synthesis.
Continuous Manufacturing: Implementing a continuous manufacturing process can offer significant advantages in terms of quality control, process reliability, and reduced footprint.
Development of Fluorinated Building Blocks: The multigram synthesis of fluorinated cyclobutane-derived building blocks provides a foundation for the scalable production of more complex molecules. researchgate.netbohrium.com
| Challenge | Potential Solution |
| Stereocontrol | Development of highly selective catalysts, optimization of reaction conditions. |
| Handling of Fluorinating Agents | Use of flow chemistry for enhanced safety, exploration of safer fluorinating reagents. |
| Purification | Development of non-chromatographic separation methods, such as crystallization-induced resolution. |
| Cost of Goods | Process optimization, development of more efficient catalytic routes. |
Exploration of New Chemical Transformations for Fluorocyclobutane (B14750743) Amines
The this compound scaffold offers multiple sites for further chemical modification, enabling the synthesis of a diverse range of derivatives for various applications. Future research will likely focus on exploring new chemical transformations to expand the chemical space around this core structure.
The primary amine functionality can serve as a handle for a wide array of reactions, including N-alkylation, N-arylation, acylation, and sulfonylation, to introduce diverse substituents. The development of novel C-H functionalization methods could allow for the direct modification of the cyclobutane ring, providing access to previously inaccessible derivatives. nih.gov
Furthermore, the fluorine atom can influence the reactivity of the cyclobutane ring and neighboring functional groups. The exploration of fluorine-directed reactions could lead to novel and selective transformations. For instance, the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has been shown to be a versatile method for the synthesis of chiral fluorinated cyclobutane derivatives. nih.gov Similar strategies could be applied to functionalize the this compound core.
The development of new synthetic methods for accessing a variety of fluorinated cyclobutane building blocks will be crucial for exploring these new transformations. chemrxiv.org
| Transformation Type | Potential Application |
| N-Functionalization | Synthesis of libraries of amides, sulfonamides, and other derivatives for biological screening. |
| C-H Functionalization | Direct and selective modification of the cyclobutane ring to introduce new functional groups. nih.gov |
| Fluorine-Directed Reactions | Exploiting the electronic effects of the fluorine atom to control the regioselectivity and stereoselectivity of reactions. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Fluorocyclobutyl)methanamine, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting fluorinated benzyl halides (e.g., 2-fluorophenyl chloride) with cyclobutylamine derivatives under basic conditions (e.g., NaOH or K₂CO₃) facilitates amine bond formation . Retrosynthetic analysis using AI-powered tools (e.g., PubChem’s Template_relevance models) can predict feasible routes by leveraging databases like Reaxys and Pistachio to optimize reaction conditions and minimize by-products . Purification via column chromatography or recrystallization improves purity, while monitoring via HPLC ensures enantiomeric excess when stereochemistry is critical.
Q. How can spectroscopic techniques characterize this compound’s structure and purity?
- Methodological Answer :
- NMR : H and C NMR identify the cyclobutyl ring (δ ~2.5–3.5 ppm for CH₂ groups) and fluorophenyl moiety (δ ~6.5–7.5 ppm for aromatic protons). F NMR confirms fluorine substitution (δ ~-110 to -120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., C₁₁H₁₃FN for the free base) and detects impurities .
- IR Spectroscopy : Stretching frequencies for NH₂ (~3300 cm⁻¹) and C-F (~1200 cm⁻¹) confirm functional groups .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact, as amines often cause irritation .
- Work in a fume hood to avoid inhalation; monitor air quality with gas detectors.
- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .
- Emergency procedures: For spills, neutralize with dilute HCl, then absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell lines, incubation time, solvent concentration). For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or metabolic stability .
- Orthogonal Assays : Validate enzyme inhibition claims using both fluorescence-based assays and radiometric methods .
- Structural Confirmation : Ensure compound integrity via XRD or NOESY NMR to rule out degradation or isomerization during testing .
Q. What strategies improve enantiomeric purity during synthesis, and how is stereochemistry validated?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis to favor desired stereoisomers .
- Chromatography : Chiral HPLC (e.g., Chiralpak® columns) separates enantiomers, while polarimetry or circular dichroism (CD) confirms optical activity .
- Crystallography : Single-crystal XRD unambiguously assigns absolute configuration .
Q. How can mechanistic studies elucidate this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with receptors (e.g., GPCRs or kinases). Validate with mutagenesis studies targeting predicted binding residues .
- Kinetic Analysis : Measure / rates via surface plasmon resonance (SPR) to assess binding affinity and mode (competitive/non-competitive) .
- Metabolic Profiling : LC-MS/MS tracks metabolite formation in hepatic microsomes to identify bioactivation pathways and potential toxicity .
Q. What computational and experimental approaches optimize pharmacokinetic properties of this compound analogs?
- Methodological Answer :
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioavailability using tools like Schrödinger’s QikProp .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility. Test hydrolysis rates in simulated gastric fluid .
- In Vivo PK Studies : Monitor plasma half-life and tissue distribution in rodent models via LC-MS, adjusting substituents (e.g., fluorine position) to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
